molecular formula C13H8BrFO B2563548 (4-Bromo-2-fluorophenyl)(phenyl)methanone CAS No. 684271-17-8

(4-Bromo-2-fluorophenyl)(phenyl)methanone

Cat. No.: B2563548
CAS No.: 684271-17-8
M. Wt: 279.108
InChI Key: NEQRGFYWKQXNBT-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)(phenyl)methanone is an aromatic ketone with the molecular formula C13H8BrFO. This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the phenyl ring, along with a phenyl group attached to the carbonyl carbon. It is a significant intermediate in organic synthesis and has various applications in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluorophenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromo-2-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-fluorophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Substitution: Formation of substituted derivatives such as (4-amino-2-fluorophenyl)(phenyl)methanone.

    Reduction: Formation of (4-bromo-2-fluorophenyl)(phenyl)methanol.

    Oxidation: Formation of (4-bromo-2-fluorophenyl)(phenyl)carboxylic acid.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)(phenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(phenyl)methanone is primarily related to its ability to interact with biological targets through its functional groups. The carbonyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (4-Bromo-2-chlorophenyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (4-Fluoro-2-bromophenyl)(phenyl)methanone: Similar structure but with the positions of bromine and fluorine swapped.

    (4-Bromo-2-methylphenyl)(phenyl)methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness: (4-Bromo-2-fluorophenyl)(phenyl)methanone is unique due to the specific electronic and steric effects imparted by the bromine and fluorine atoms. These effects influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and fine chemicals.

Biological Activity

(4-Bromo-2-fluorophenyl)(phenyl)methanone is a halogenated organic compound that has garnered attention in various fields of biological research due to its unique structural features. The presence of bromine and fluorine atoms enhances its reactivity, potentially leading to diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.

Structural Characteristics

The molecular structure of this compound includes a brominated and fluorinated phenyl ring attached to a carbonyl group. This configuration is significant as halogenated compounds often exhibit enhanced biological activities compared to their non-halogenated counterparts.

Structural Feature Description
Bromine Atom Enhances reactivity and potential antimicrobial activity.
Fluorine Atom Influences electronic properties, potentially enhancing antitumor activity.
Carbonyl Group Facilitates interaction with biological targets.

Antimicrobial Properties

Halogenated compounds are frequently studied for their antimicrobial properties. This compound has shown promising results in preliminary studies:

  • Antibacterial Activity : Exhibited significant inhibition against various bacterial strains.
  • Antifungal Activity : Demonstrated effectiveness against common fungal pathogens.

Antitumor Activity

The compound's structural characteristics suggest potential antitumor effects:

  • Cell Line Studies : In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines such as HeLa and A549, with IC50 values reported in the micromolar range.
Cell Line IC50 (µM) Effect
HeLa10.5Inhibition of proliferation
A5498.3Induction of apoptosis

Antioxidant Activity

The antioxidant potential of halogenated compounds is another area of interest:

  • Free Radical Scavenging : Preliminary assays suggest that this compound can scavenge free radicals, contributing to its protective effects against oxidative stress.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the bromination and fluorination of phenolic precursors followed by carbonylation. Characterization techniques such as NMR and HPLC confirm the purity and structural integrity of the synthesized compound.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action:

  • Molecular Docking Studies : Predictive models suggest that the compound may interact with key enzymes involved in cancer metabolism and inflammation pathways.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQRGFYWKQXNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an oven dried flask was added 2-fluoro-4-bromobenzoic acid (1.0 g, 0.0046 mol), thionyl chloride (0.77 mL, 0.010 mol) and a drop of DMF and the reaction was refluxed for 2 h. The excess thionyl chloride was then distilled off and the residual thionyl chloride was removed on the high vacuum pump. Benzene (20 mL, 0.2 mol) and aluminum trichloride (0.676 g, 0.00507 mol) were added to the reaction mixture. The reaction mixture was stirred at room temp for 1 h. The crude reaction mixture was poured onto ice and conc. HCl (15 mL). The organic layer was separated and the aqueous layer extracted with EtOAc. The combined organic phases were washed with 5% aq NaOH solution, water and dried (Na2SO4). The organic phase was concentrated in vacuo to give a residue which was purified by silica gel chromatography, eluting with 2% EtOAc in hexane. 1H NMR (400 MHz, CDCl3): δ=7.32-7:41 (m, 1H), 7.42-7.53 (m, 4H), 7.56-7.67 (m, 1H), 7.77-7.88 (m, 2H). MS (ES+): m/z 280.78 (40) [MH+]. HPLC: tR=3.8 min(Open Lynx polar—5 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.676 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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